

Application Note: Structural Elucidation of N-acetylaminomethylphosphonate using NMR Spectroscopy

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Compound of Interest

	N-
Compound Name:	ACETYLAMINOMETHYLPHOSP HONATE
Cat. No.:	B116943

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Audience: Researchers, scientists, and drug development professionals.

Introduction **N-acetylaminomethylphosphonate** is a phosphonic acid derivative that plays a role in biochemical research and has been studied for its inhibitory properties.^[1] As a member of the acetamides and phosphonic acids, its precise structural confirmation is critical for understanding its biological activity and for quality control during synthesis.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of such organophosphorus compounds.^[2] ^[3] This document provides detailed protocols and expected data for the analysis of **N-acetylaminomethylphosphonate** using a suite of NMR techniques, including ^1H , ^{13}C , ^{31}P , and various two-dimensional (2D) methods.

Core Principles of NMR Analysis The structural elucidation of **N-acetylaminomethylphosphonate** relies on a combination of one-dimensional and two-dimensional NMR experiments.

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.^[4]

- ^{13}C NMR: Determines the number of non-equivalent carbons and provides insights into their chemical environment (e.g., carbonyl, methylene).[5]
- ^{31}P NMR: As a highly sensitive nucleus with 100% natural abundance, ^{31}P NMR is particularly useful for organophosphorus compounds, offering a wide chemical shift range and yielding sharp signals.[6][7] It directly probes the phosphorus environment.
- 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8][9]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei, most commonly ^{13}C , revealing one-bond C-H connections.[9]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[8]

Quantitative NMR Data

The following tables summarize the expected and reported NMR data for **N-acetylaminomethylphosphonate**. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^{31}P NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference
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| ^{31}P | D_2O | 14.3 |[10] |

Table 2: Expected ^1H NMR Spectral Data

Assignment	Protons	Expected δ (ppm)	Multiplicity	Coupling Constants (J) in Hz
H-1	-CH ₃	~2.1	s (singlet)	N/A

| H-2 | -CH₂- | ~3.5 | d (doublet) | $^2J(H,P) \approx 10-15$ Hz |

Table 3: Expected ¹³C NMR Spectral Data

Assignment	Carbon	Expected δ (ppm)	Multiplicity (due to P-coupling)	Coupling Constants (J) in Hz
C-1	-CH ₃	~22	s (singlet)	N/A
C-2	-CH ₂ -	~45	d (doublet)	$^1J(C,P) \approx 140-160$ Hz[11]

| C-3 | -C=O | ~175 | d (doublet) | $^3J(C,P) \approx 5-10$ Hz[11] |

Experimental Protocols

1. Sample Preparation

- Solvent: Deuterated water (D₂O) is a suitable solvent. For improved signal resolution, a buffered solution (e.g., phosphate buffer in D₂O) can be used to maintain a constant pH.
- Concentration: Prepare a solution of **N-acetylaminomethylphosphonate** at a concentration of 10-20 mg/mL.
- Procedure:
 - Weigh approximately 10 mg of the sample into a clean, dry vial.
 - Add 0.6-0.7 mL of the chosen deuterated solvent.
 - Vortex the sample until it is fully dissolved.

- Transfer the solution into a 5 mm NMR tube.

2. 1D NMR Spectroscopy (^1H , ^{13}C , ^{31}P)

- Instrument: A 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Protocol:

- Pulse Sequence: Standard single-pulse (zg30).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64 scans.
- Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

- ^{13}C NMR Protocol:

- Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 scans (or more, depending on concentration).
- Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

- ^{31}P NMR Protocol:

- Pulse Sequence: Proton-decoupled single-pulse (zgpg30).[\[6\]](#)

- Spectral Width: ~100 ppm (centered around the expected chemical shift).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 5 seconds (longer delay for better quantitation if needed).[6]
- Number of Scans: 64-256 scans.
- Processing: Apply an exponential window function (line broadening of 0.5-1 Hz) before Fourier transformation.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

- COSY Protocol:

- Pulse Sequence: Gradient-selected COSY (cosygpqf).
- Spectral Width: 12-16 ppm in both F1 and F2 dimensions.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 4-8.
- Processing: Apply a sine-bell window function in both dimensions.

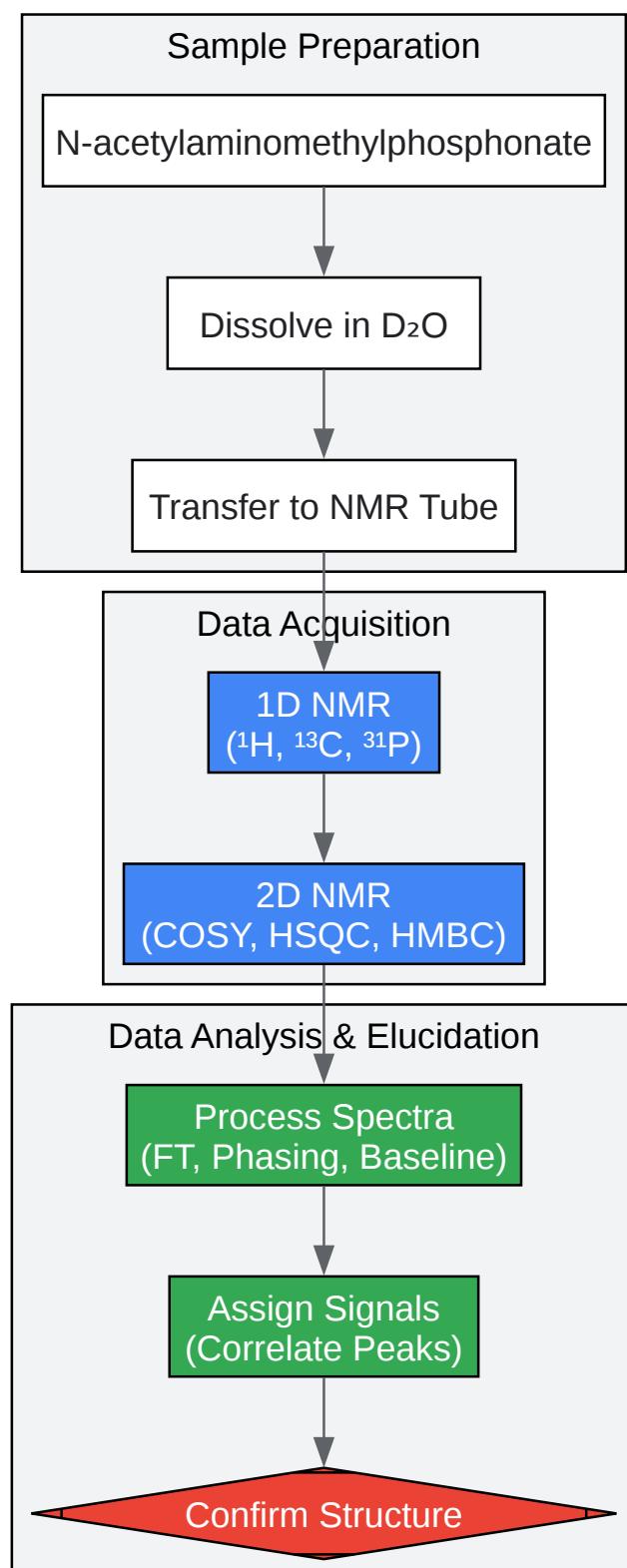
- HSQC Protocol:

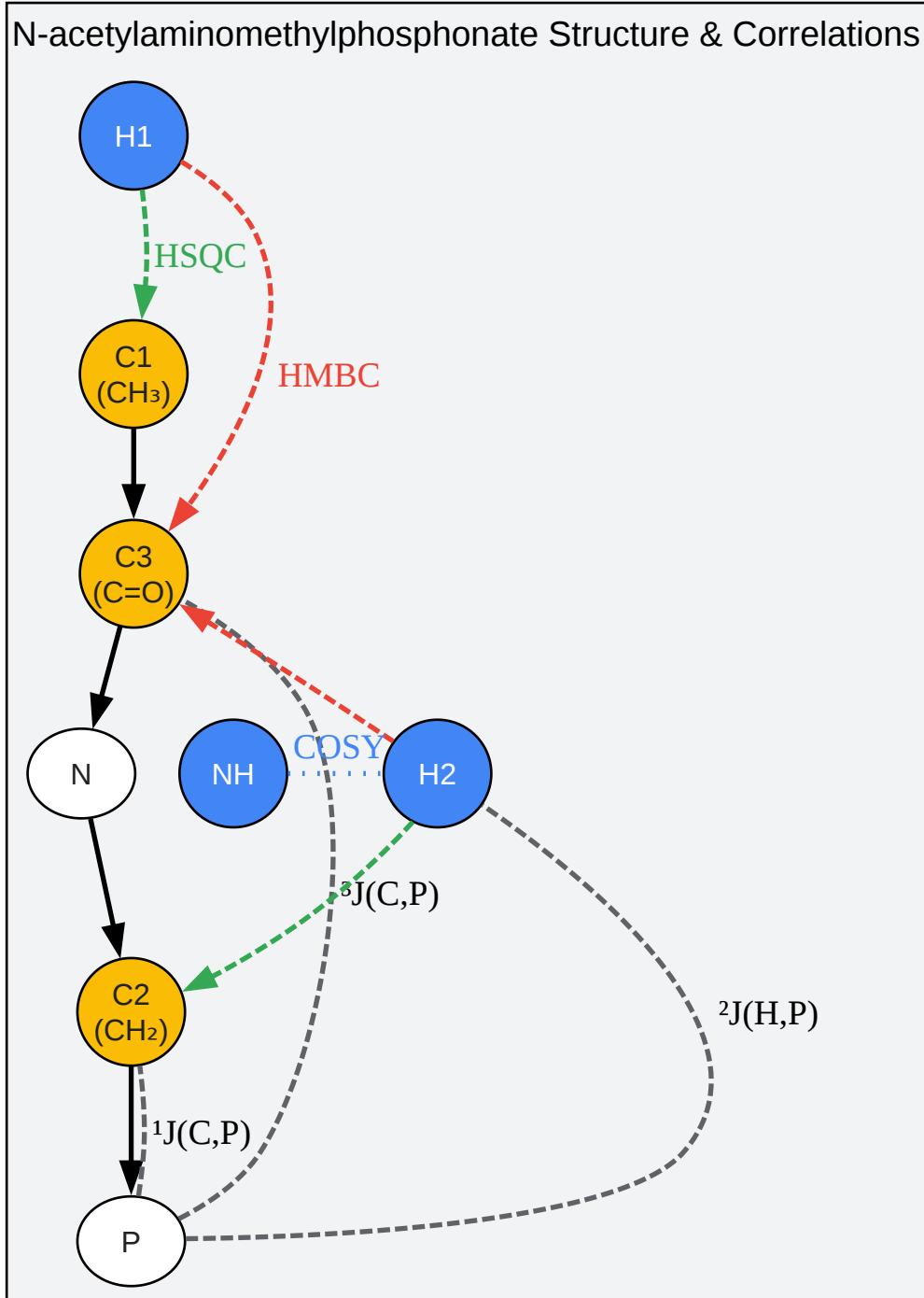
- Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
- F2 (¹H) Spectral Width: 12-16 ppm.
- F1 (¹³C) Spectral Width: 200-220 ppm.
- ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 8-16.

- Processing: Apply a QSINE window function in F2 and a sine-bell in F1.
- HMBC Protocol:
 - Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).
 - F2 (¹H) Spectral Width: 12-16 ppm.
 - F1 (¹³C) Spectral Width: 200-220 ppm.
 - Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.[8]
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 16-64.
 - Processing: Apply a sine-bell window function in both dimensions.

Visualizations

The following diagrams illustrate the experimental workflow and the expected NMR correlations for **N-acetylaminoethylphosphonate**.





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